4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline
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Overview
Description
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline is a complex organic compound with the molecular formula C24H20N2O. It is known for its unique structure, which combines a benzofuroquinoline core with a tert-butyl-substituted pyridine ring.
Preparation Methods
The synthesis of 4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuroquinoline core: This step involves the cyclization of appropriate precursors to form the benzofuroquinoline structure.
Introduction of the tert-butyl-pyridine moiety: This step involves the coupling of the tert-butyl-substituted pyridine ring to the benzofuroquinoline core using suitable reagents and conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline can be compared with other similar compounds, such as:
4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: This compound has a similar pyridine ring but differs in the core structure.
4-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: This compound has an imidazo[1,2-a]pyridine core instead of a benzofuroquinoline core.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N2O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(4-tert-butylpyridin-2-yl)-[1]benzofuro[2,3-b]quinoline |
InChI |
InChI=1S/C24H20N2O/c1-24(2,3)16-11-12-25-21(14-16)18-9-6-8-17-19-13-15-7-4-5-10-20(15)26-23(19)27-22(17)18/h4-14H,1-3H3 |
InChI Key |
XTSDCCUMPUAODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC=CC3=C2OC4=NC5=CC=CC=C5C=C34 |
Origin of Product |
United States |
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